molecular formula C21H22FN3O2 B2873003 N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1211373-37-3

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2873003
CAS No.: 1211373-37-3
M. Wt: 367.424
InChI Key: BCBYQWDPVXQWAA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative featuring a 3,5-dimethylphenyl group on the carboxamide nitrogen, a 4-fluorophenyl substituent at the pyrazole 1-position, and a propoxy chain at the pyrazole 4-position. This compound has been studied for its role in inhibiting photosynthetic electron transport (PET) in chloroplasts, with demonstrated bioactivity against spinach chloroplasts (IC50 ~10 µM) . Its structural design integrates lipophilic and electron-withdrawing substituents, which enhance its binding affinity to photosystem II (PSII) targets.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-4-9-27-19-13-25(18-7-5-16(22)6-8-18)24-20(19)21(26)23-17-11-14(2)10-15(3)12-17/h5-8,10-13H,4,9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBYQWDPVXQWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC(=CC(=C2)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole intermediate.

    Introduction of the fluorophenyl group: The pyrazole intermediate is then reacted with a fluorobenzene derivative under conditions that facilitate electrophilic aromatic substitution.

    Attachment of the dimethylphenyl group: This step involves the reaction of the intermediate with a dimethylbenzene derivative, often using a Friedel-Crafts alkylation reaction.

    Addition of the propoxy group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The PET-inhibiting activity of pyrazole-carboxamide derivatives is highly sensitive to substituent positioning and electronic properties. Below is a comparative analysis of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide with structurally related compounds:

Compound Name Substituents (Anilide Ring) Key Structural Features IC50 (µM) Activity Notes
N-(3,5-Dimethylphenyl)-... (Target Compound) 3,5-dimethylphenyl Propoxy chain, 4-fluorophenyl ~10 High PET inhibition
N-(3,5-Difluorophenyl)-... 3,5-difluorophenyl Electron-withdrawing F groups ~10 Comparable activity to dimethyl
N-(2,5-Dimethylphenyl)-... 2,5-dimethylphenyl Methyl groups at 2- and 5-positions ~10 Moderate lipophilicity, PET inhibition
N-(2,5-Difluorophenyl)-... 2,5-difluorophenyl F groups at 2- and 5-positions ~10 Reduced steric hindrance
4h (from ) 3,5-di-tert-butyl-4-hydroxyphenyl Bulky tert-butyl, sulfonamide group N/A Structural analogue; no PET data

Key Findings:

Substituent Position and Electronic Effects :

  • Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition by increasing electrophilicity, which stabilizes interactions with PSII proteins .
  • Lipophilic substituents (e.g., methyl) improve membrane permeability, as seen in the target compound and N-(2,5-dimethylphenyl)- derivatives .

Steric Considerations :

  • Bulky substituents (e.g., tert-butyl in compound 4h) may reduce binding efficiency due to steric clashes, though this remains untested for PET inhibition .

Activity Trends and Structure-Activity Relationships (SAR)

  • 3,5-Disubstituted Analogues : Both 3,5-dimethylphenyl and 3,5-difluorophenyl derivatives exhibit similar IC50 values (~10 µM), suggesting that lipophilicity (methyl) and electron withdrawal (fluorine) are equally critical for activity .
  • Ortho-Substituted Analogues : N-(2,5-dimethylphenyl)- and N-(2,5-difluorophenyl)- derivatives show slightly reduced activity in preliminary assays, likely due to suboptimal spatial alignment with target sites .

Biological Activity

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyrazole Core : This is the foundational step where the pyrazole structure is formed.
  • Introduction of Substituents : Substituents such as 3,5-dimethylphenyl and 4-fluorophenyl are introduced through specific reaction conditions involving catalysts and solvents.

The optimization of these methods can enhance yield and purity, crucial for subsequent biological evaluations .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may exert its effects by:

  • Binding to Enzymes : Inhibiting enzymes that are critical in cancer cell proliferation.
  • Targeting Receptors : Modulating receptor activity that influences cell signaling pathways.

These interactions lead to altered cellular functions, which can result in antiproliferative effects against various cancer cell lines .

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, structural modifications can enhance cytotoxicity towards malignant cells. The compound has shown promise in targeting various enzymes involved in cancer progression, including thymidylate synthase and histone deacetylases (HDAC) .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, although specific data on its efficacy against particular strains remains limited. Comparative studies with related compounds indicate that certain substituents can enhance antimicrobial properties .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A recent investigation demonstrated that modifications on the pyrazole scaffold lead to compounds with improved selectivity against cancer cell lines while minimizing toxicity to normal cells. The study emphasized the importance of substituent positioning for enhancing bioactivity .
  • Antimicrobial Evaluation : Another study evaluated several pyrazole derivatives against common bacterial strains. Results indicated that compounds with specific functional groups exhibited significant inhibition zones, suggesting potential for development into therapeutic agents .

Data Table: Biological Activity Overview

Biological ActivityMechanismTargeted PathwayReference
AnticancerEnzyme inhibitionThymidylate synthase, HDAC
AntimicrobialGrowth inhibitionBacterial cell wall synthesis

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